Product packaging for 2-Methyl-1-(3-nitrobenzoyl)piperazine(Cat. No.:CAS No. 1240565-23-4)

2-Methyl-1-(3-nitrobenzoyl)piperazine

Cat. No.: B6416145
CAS No.: 1240565-23-4
M. Wt: 249.27 g/mol
InChI Key: SOTULKXOAFFXOC-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-nitrobenzoyl)piperazine (CAS 1240565-23-4) is a synthetic piperazine derivative of high interest in medicinal chemistry and pharmaceutical research. Piperazine is among the most frequently used heterocycles in biologically active compounds, valued for its ability to optimize the pharmacokinetic properties of a molecule and serve as a versatile scaffold for arranging pharmacophoric groups . This compound, with a molecular formula of C12H15N3O3 and a molecular weight of 249.27 g/mol, features a 3-nitrobenzoyl group on one nitrogen atom and a methyl substitution on the carbon chain of the piperazine ring . This specific substitution pattern makes it a valuable synthon or building block for the design and synthesis of novel molecular entities. Researchers utilize such N-acyl piperazines as key intermediates in the exploration of new therapeutic agents . The piperazine moiety is a common structural feature in numerous FDA-approved drugs across various classes, including kinase inhibitors for oncology, receptor modulators for central nervous system disorders, and antiviral agents . As a refined chemical, this product is intended for laboratory research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O3 B6416145 2-Methyl-1-(3-nitrobenzoyl)piperazine CAS No. 1240565-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylpiperazin-1-yl)-(3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-9-8-13-5-6-14(9)12(16)10-3-2-4-11(7-10)15(17)18/h2-4,7,9,13H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTULKXOAFFXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Methyl 1 3 Nitrobenzoyl Piperazine

Core Synthetic Strategies for N-Acylpiperazines

The formation of N-acylpiperazines, such as 2-Methyl-1-(3-nitrobenzoyl)piperazine, is a cornerstone of medicinal and organic chemistry. nih.gov The most prevalent method involves the reaction of a piperazine (B1678402) derivative with an acylating agent. This approach is a specific application of amide bond formation, one of the most frequently used reactions in the pharmaceutical industry. cam.ac.uk

Nucleophilic Acylation Approaches utilizing 3-Nitrobenzoyl Chloride

The synthesis of the title compound typically employs a nucleophilic acylation reaction. The Schotten-Baumann reaction is a classic and effective method for this transformation, involving the condensation of an amine with an acid chloride in the presence of a base. website-files.comwikipedia.org In this specific synthesis, 3-Nitrobenzoyl chloride serves as the acylating agent. sigmaaldrich.com It provides the 3-nitrobenzoyl moiety that is attached to one of the nitrogen atoms of the piperazine ring.

The reaction is typically conducted in a two-phase solvent system, often consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org The base, usually an aqueous solution of sodium hydroxide, is added to neutralize the hydrogen chloride (HCl) that is generated during the reaction. wikipedia.orgorganic-chemistry.org This neutralization is crucial as the generated HCl would otherwise react with the basic amine starting material, forming a non-nucleophilic ammonium (B1175870) salt and thereby reducing the yield. organic-chemistry.org

Role of Methylpiperazine in Compound Synthesis

2-Methylpiperazine (B152721) acts as the nucleophile in this synthesis. Piperazine itself and its derivatives are important heterocyclic compounds frequently found in pharmacologically active molecules. nih.gov 2-Methylpiperazine is an unsymmetrical secondary diamine. It has two nitrogen atoms, one at position 1 (N1) and another at position 4 (N4). The nitrogen atom at N1 is adjacent to the methyl group, while the N4 nitrogen is not.

This structural asymmetry means the two nitrogen atoms have different steric environments and potentially different nucleophilicity. The N4 nitrogen is generally less sterically hindered and more available for nucleophilic attack on the carbonyl carbon of 3-nitrobenzoyl chloride. This regioselectivity is a key consideration in the synthesis, as acylation is expected to occur preferentially at the N4 position to yield 1-(3-nitrobenzoyl)-3-methylpiperazine. However, the target compound is this compound, which implies that the nomenclature might be based on prioritizing the substituted nitrogen as position 1. In standard nomenclature for piperazine, the acylation would occur at the N1 position of 2-methylpiperazine. The less hindered nitrogen (N4) is typically more reactive. Careful control of reaction conditions is necessary to favor the formation of the desired mono-acylated product.

Reaction Mechanisms and Pathways

The synthesis of this compound via the Schotten-Baumann reaction follows a well-established nucleophilic acyl substitution mechanism.

Activation and Nucleophilic Attack Processes

The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of 2-methylpiperazine on the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. website-files.com This step results in the formation of a tetrahedral intermediate. website-files.com The presence of a base is critical to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the acidic byproduct. organic-chemistry.org

The reaction pathway can be summarized as follows:

Nucleophilic Attack: The lone pair of electrons on a piperazine nitrogen atom attacks the carbonyl carbon of 3-nitrobenzoyl chloride.

Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, creating a negatively charged oxygen (an alkoxide) and forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable. The electron pair from the negative oxygen atom reforms the carbonyl double bond, and simultaneously, the chloride ion, being a good leaving group, is expelled.

Deprotonation: The resulting protonated amide is deprotonated by the base (e.g., sodium hydroxide) present in the reaction medium to yield the final neutral product, this compound, and water.

Side Reactions and Impurity Formation

Hydrolysis of the Acyl Chloride: 3-Nitrobenzoyl chloride can react with water, which is often present in the Schotten-Baumann reaction system. cam.ac.uk This hydrolysis leads to the formation of the corresponding carboxylic acid, 3-nitrobenzoic acid, which is an undesired byproduct and consumes the acylating agent. Performing the reaction under anhydrous conditions or in a biphasic system where the concentration of water in the organic phase is low can minimize this side reaction. cam.ac.uk

Di-acylation: Since 2-methylpiperazine has two reactive nitrogen atoms, a potential side reaction is the formation of a di-acylated product, N,N'-bis(3-nitrobenzoyl)-2-methylpiperazine. This occurs if a second molecule of 3-nitrobenzoyl chloride reacts with the remaining secondary amine group of the mono-acylated product. This can be controlled by carefully managing the stoichiometry of the reactants, typically by using an excess of the piperazine derivative.

Salt Formation: If the base is not added or is insufficient, the hydrochloric acid generated will react with the unreacted 2-methylpiperazine to form its hydrochloride salt. organic-chemistry.org This salt is not nucleophilic and will not participate in the acylation reaction, thus lowering the yield.

Optimization of Synthetic Conditions

To maximize the yield and purity of this compound, careful optimization of various reaction parameters is essential. Key factors include the choice of solvent, base, temperature, and the stoichiometry of the reactants. The use of continuous flow chemistry has also been explored to optimize Schotten-Baumann reactions, allowing for better control over reaction parameters and suppression of side reactions like hydrolysis. cam.ac.uk

ParameterConditionEffect on ReactionRationale
Solvent Biphasic (e.g., Dichloromethane/Water, Diethyl Ether/Water) or aprotic organic solvent (e.g., THF, Dichloromethane)Influences solubility of reactants and facilitates product separation.A biphasic system allows the base to remain in the aqueous phase, neutralizing HCl, while the organic reactants and product stay in the organic phase, minimizing hydrolysis of the acyl chloride. wikipedia.org
Base Aqueous NaOH, Pyridine (B92270), Triethylamine (Et3N)Neutralizes generated HCl, preventing amine salt formation. organic-chemistry.org Can also act as a catalyst.An inorganic base like NaOH is inexpensive and effective in aqueous systems. cam.ac.uk Organic bases like pyridine can also catalyze the reaction.
Temperature Typically 0 °C to room temperatureControls reaction rate and minimizes side reactions.The reaction is often exothermic. Low temperatures are generally preferred to control the reaction rate and reduce the formation of byproducts.
Stoichiometry Excess of 2-methylpiperazine relative to 3-nitrobenzoyl chlorideMinimizes di-acylation.Using an excess of the amine ensures that the acyl chloride is more likely to react with an unreacted amine molecule rather than the already mono-acylated product.
Addition Rate Slow, dropwise addition of 3-nitrobenzoyl chloridePrevents localized high concentrations of the acylating agent and controls the exothermic reaction.Slow addition helps to maintain a low concentration of the acyl chloride, which disfavors the di-acylation side reaction and allows for better temperature control.

Derivatization and Analog Synthesis

Further structural diversity can be achieved by modifying either the piperazine ring or the nitrobenzoyl moiety of this compound.

The unsubstituted secondary amine on the piperazine ring of this compound is a versatile handle for introducing a wide range of functional groups. nih.gov Common modifications include N-alkylation, N-arylation, and acylation. ambeed.com

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various alkyl substituents. For instance, reacting the parent compound with benzyl (B1604629) bromide in the presence of a base would yield 1-benzyl-3-methyl-4-(3-nitrobenzoyl)piperazine.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl groups.

Acylation and Sulfonylation: The free amine can be further acylated with different acid chlorides or anhydrides, or reacted with sulfonyl chlorides to form sulfonamides.

Table 3: Examples of Piperazine Ring Derivatization

ReagentReaction TypePotential Product
Benzyl bromideN-Alkylation1-Benzyl-3-methyl-4-(3-nitrobenzoyl)piperazine
4-Fluorobenzaldehyde, NaBH(OAc)₃Reductive Amination1-(4-Fluorobenzyl)-3-methyl-4-(3-nitrobenzoyl)piperazine
Acetyl chlorideN-Acylation1-Acetyl-2-methyl-4-(3-nitrobenzoyl)piperazine
p-Toluenesulfonyl chlorideN-Sulfonylation1-(p-Toluenesulfonyl)-2-methyl-4-(3-nitrobenzoyl)piperazine

The nitrobenzoyl portion of the molecule offers several avenues for chemical modification, primarily centered around the nitro group and the aromatic ring.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, providing a key intermediate for further functionalization. Common reducing agents include tin(II) chloride (SnCl₂), iron in acidic media (Fe/HCl), or catalytic hydrogenation (e.g., H₂, Pd/C). The resulting 1-(3-aminobenzoyl)-2-methylpiperazine can then undergo a variety of reactions typical for anilines, such as diazotization followed by Sandmeyer reactions, or acylation to form amides.

Nucleophilic Aromatic Substitution: While the nitro group is a strong electron-withdrawing group, making the aromatic ring electron-deficient, nucleophilic aromatic substitution (SNAr) is generally difficult on a benzene (B151609) ring unless there are other activating groups or specific reaction conditions.

Modification of the Methyl Group: The methyl group on the benzoyl ring could potentially be functionalized, for example, through free-radical bromination using N-bromosuccinimide (NBS) to form a bromomethyl derivative. google.com This derivative can then be used in subsequent nucleophilic substitution reactions.

Table 4: Examples of Nitrobenzoyl Moiety Functionalization

ReagentReaction TypePotential Product
H₂, Pd/CNitro Reduction1-(3-Aminobenzoyl)-2-methylpiperazine
SnCl₂, HClNitro Reduction1-(3-Aminobenzoyl)-2-methylpiperazine
N-Bromosuccinimide (NBS), AIBNBenzylic Bromination1-(2-(Bromomethyl)-5-nitrobenzoyl)-2-methylpiperazine (position of nitro group relative to methyl may influence reactivity)

Advanced Spectroscopic and Crystallographic Characterization of 2 Methyl 1 3 Nitrobenzoyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the molecular structure of 2-Methyl-1-(3-nitrobenzoyl)piperazine in solution. The analysis of ¹H and ¹³C NMR spectra, coupled with dynamic NMR experiments, reveals detailed information about the chemical environment of each atom and the conformational dynamics inherent to the molecule.

Due to the restricted rotation around the amide C-N bond and the interconversion of the piperazine (B1678402) ring, the NMR spectra of N-acylpiperazines are often complex, showing multiple signals for chemically equivalent protons and carbons at room temperature. nih.govrsc.org

Carbon (¹³C) NMR Spectral Analysis of the Compound

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments in the molecule. Due to slow rotation around the amide bond, separate signals may be observed for the piperazine ring carbons. beilstein-journals.orgresearchgate.net

The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 165-170 ppm. The carbons of the nitro-substituted benzene (B151609) ring will resonate between 120 and 150 ppm, with the carbon attached to the nitro group (C-NO₂) showing a characteristic shift. The carbons of the piperazine ring are expected in the 40-55 ppm region. The methyl group carbon will appear at the most upfield position, typically around 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 165 - 170
Aromatic C-NO₂ ~148
Aromatic C-H 122 - 135
Aromatic C-C=O ~137
Piperazine C2 (CH-CH₃) 45 - 55
Piperazine C3, C5, C6 (CH₂) 40 - 50

Note: Data are predictive and based on analyses of 1-(2-nitrophenyl)piperazine (B181537) and other N-acylpiperazines. nih.govscispace.com

Dynamic NMR for Conformational Studies

N-acylpiperazines, particularly those with nitro substituents, exhibit significant conformational dynamics in solution, which can be studied using temperature-dependent NMR spectroscopy. nih.govbeilstein-journals.org Two primary dynamic processes are observed: the restricted rotation around the C(O)-N amide bond and the chair-to-chair interconversion of the piperazine ring. rsc.orgbeilstein-journals.org

These two processes often have different energy barriers, leading to the observation of two distinct coalescence points in the variable temperature ¹H NMR spectra. beilstein-journals.orgresearchgate.net At low temperatures, where both processes are slow on the NMR timescale, the spectrum shows a complex pattern of sharp signals corresponding to a single, stable conformation. As the temperature increases, the signals broaden, coalesce, and then sharpen again into a time-averaged pattern as the exchange rates increase. rsc.org

For nitro-substituted benzoylpiperazines, the activation energy barriers (ΔG‡) for these conformational changes have been calculated to be between 56 and 80 kJ/mol. rsc.org The barrier for amide bond rotation is typically higher than that for the piperazine ring inversion. rsc.org This detailed analysis allows for the quantification of the rotational and inversional barriers, providing deep insight into the molecule's flexibility and conformational preferences.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

Analysis of Functional Group Vibrations

The vibrational spectra of this compound are dominated by absorptions corresponding to the nitro, amide, and piperazine functional groups.

Nitro Group (NO₂): The nitro group gives rise to two prominent stretching vibrations. The asymmetric stretching (ν_as(NO₂)) appears as a strong band in the FT-IR spectrum, typically in the region of 1520-1550 cm⁻¹. The symmetric stretching (ν_s(NO₂)) is observed as a medium to strong band between 1340-1370 cm⁻¹. nih.gov

Amide Group (C=O): The amide carbonyl (C=O) stretching vibration is one of the most intense bands in the FT-IR spectrum, appearing in the range of 1630-1660 cm⁻¹. Its precise position is sensitive to the electronic and steric environment.

Piperazine and Methyl Groups (C-H, C-N): The C-H stretching vibrations of the methyl and piperazine methylene (B1212753) groups are found in the 2800-3000 cm⁻¹ region. libretexts.org The C-N stretching vibrations of the piperazine ring and the amide bond occur in the fingerprint region, typically between 1000 and 1300 cm⁻¹. niscpr.res.in

Aromatic Ring (C=C, C-H): Aromatic C=C stretching vibrations appear as a series of bands between 1450 and 1600 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹.

Table 3: Key FT-IR and FT-Raman Vibrational Assignments

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2800 - 3000 Medium-Strong
Amide C=O Stretch 1630 - 1660 Strong (IR)
Aromatic C=C Stretch 1450 - 1600 Medium
Asymmetric NO₂ Stretch 1520 - 1550 Strong (IR)
Symmetric NO₂ Stretch 1340 - 1370 Strong (IR)

Note: Data are predictive and based on spectral analyses of piperazine, nitrobenzene, and N-acylpiperazine derivatives. scispace.comnih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, the solid-state structure can be reliably predicted based on X-ray diffraction studies of closely related compounds, such as 1-(4-nitrobenzoyl)piperazine (B1268174). researchgate.net

The crystal packing is expected to be influenced by intermolecular interactions, such as weak C-H···O hydrogen bonds involving the carbonyl and nitro oxygen atoms, which would link the molecules into a stable three-dimensional network. researchgate.net The relative orientation of the nitrobenzoyl group and the piperazine ring will be a defining feature of the crystal structure.

Table 4: Predicted Crystallographic Parameters and Structural Features

Parameter Predicted Value/Feature
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar centrosymmetric group
Piperazine Conformation Chair
Substituent Position Equatorial

Note: Predictions are based on the published crystal structure of 1-(4-nitrobenzoyl)piperazine and other similar molecules. researchgate.netresearchgate.net

Molecular Geometry and Conformation in the Crystal Lattice

Detailed experimental data from single-crystal X-ray diffraction studies, which would provide precise measurements of bond lengths, bond angles, and torsion angles for this compound, are not currently available in the public domain. Such studies are essential for a definitive description of the molecule's three-dimensional structure, including the conformation of the piperazine ring (typically a chair, boat, or twist-boat form) and the spatial arrangement of the 2-methyl and 3-nitrobenzoyl substituents.

Without crystallographic data, a comprehensive analysis of the molecular geometry and conformation in the solid state cannot be performed. Theoretical calculations could offer predictions of these parameters, but have not been published.

Computational Chemistry and Theoretical Studies of 2 Methyl 1 3 Nitrobenzoyl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. sigmaaldrich.com It is a common practice to optimize the molecular geometry of a compound to its most stable conformation, or ground state, by finding the minimum potential energy. For 2-Methyl-1-(3-nitrobenzoyl)piperazine, this process would involve using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to accurately model the molecule's three-dimensional structure. bohrium.comnih.gov

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects within the molecule. For instance, the planarity of the nitrobenzoyl group and the chair or boat conformation of the piperazine (B1678402) ring would be determined.

Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AngleExpected Value
Bond LengthC=O~1.23 Å
N-C (amide)~1.35 Å
C-N (piperazine)~1.47 Å
N-O (nitro)~1.22 Å
Bond AngleO=C-N~122°
C-N-C (piperazine)~110°
Dihedral AngleC-C-N-C (amide torsion)~175°

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups. Actual values would be obtained from a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. nih.govdergipark.org.tr The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich piperazine ring and the benzoyl group, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group. This distribution influences the molecule's reactivity towards electrophiles and nucleophiles.

Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.0
HOMO-LUMO Gap4.5

Note: These energy values are illustrative and would be determined by a quantum chemical calculation.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and the nature of chemical bonds within a molecule. It provides a description of the Lewis-like chemical bonding structure.

For this compound, NBO analysis can quantify the hyperconjugative interactions between occupied and unoccupied orbitals. These interactions contribute to the stability of the molecule. For example, the interaction between the lone pair of electrons on the nitrogen atoms of the piperazine ring and the antibonding orbitals of adjacent bonds can be evaluated. The analysis also provides information about the hybridization of atomic orbitals and the charge distribution on each atom.

Hypothetical NBO Analysis Results for Key Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N(piperazine)σ(C-C)~2.5
LP(1) O(carbonyl)σ(N-C)~1.8
π(C-C) (benzene)π*(C-C) (benzene)~20.0

Note: The stabilization energies are hypothetical and serve to illustrate the type of data obtained from an NBO analysis.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the electrostatic potential on the surface of a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov

In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, making them sites for electrophilic interaction. The hydrogen atoms and parts of the piperazine ring would exhibit positive potential.

Conformational Analysis and Dynamics

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

The piperazine ring in this compound can exist in different conformations, primarily chair and boat forms. The orientation of the methyl group (axial or equatorial) and the rotation around the amide bond further increase the number of possible conformers.

Computational methods can be used to predict the relative energies of these conformers in a solution phase, which is more biologically relevant than the gas phase. By calculating the free energy of each conformer, it is possible to identify the most stable and, therefore, the most populated conformers at a given temperature. A study on 2-substituted piperazines has shown a preference for the axial conformation in 1-acyl derivatives. This suggests that in this compound, the methyl group might preferentially occupy an axial position on the piperazine ring. The presence of a solvent can influence the conformational equilibrium by stabilizing certain conformers through intermolecular interactions.

Energy Barriers of Rotational Conformations

The study of rotational energy barriers, or torsional strain, is fundamental to understanding the three-dimensional structure and dynamic behavior of molecules. These barriers are the energy differences between the most stable (staggered) and least stable (eclipsed) conformations as a molecule rotates around a single bond. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating these energy barriers. mdpi.com

In a molecule like this compound, several rotatable bonds exist, each with its own characteristic energy barrier. The rotation around the amide C-N bond, for instance, is known to have a relatively high energy barrier due to the partial double bond character arising from resonance. This resonance delocalizes the lone pair of electrons on the nitrogen atom into the carbonyl group. For simple amides like formamide, this barrier can be over 18 kcal/mol. msu.edu The presence of substituents, such as the methyl group on the piperazine ring and the nitro group on the benzoyl moiety, would further influence this barrier through steric and electronic effects.

The rotation of the methyl group itself also has a specific energy barrier. For a methyl group attached to a carbon chain, this barrier is influenced by the surrounding atoms and functional groups. msu.edu Computational studies on various molecules have shown that these barriers are sensitive to the local chemical environment. nih.gov For instance, in a solid state, the barrier could be higher or lower than in an isolated molecule, depending on intermolecular interactions. nih.gov

Table 1: General Rotational Energy Barriers in Related Organic Molecules

Compound ClassRotational BondTypical Barrier (kcal/mol)Influencing Factors
AmidesC-N>15Resonance, steric hindrance
Substituted EthanesC-C3-6Steric effects, hyperconjugation
Methyl GroupsC-C~1-3Steric hindrance, electronic effects

This table presents generalized data for classes of compounds to illustrate the concept of rotational energy barriers.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. nih.govresearchgate.net

While no specific molecular docking studies for this compound have been reported, research on other piperazine derivatives provides insight into how this class of compounds might interact with biological targets. Piperazine-containing molecules have been investigated for their potential to interact with a variety of proteins.

For example, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been studied as potential inhibitors of carbonic anhydrases (CAs), specifically the CAIX isoform which is overexpressed in some cancer cells. nih.gov Molecular docking studies of these compounds revealed hydrogen bonding and hydrophobic interactions with key residues in the active site of the enzyme. nih.gov Similarly, novel 2-piperazinyl quinoxaline (B1680401) derivatives have been shown through docking and molecular dynamics simulations to potentially bind to the catalytic cavity of the c-Kit tyrosine kinase receptor. researchgate.net

The interaction of a ligand with a protein can involve various types of non-covalent bonds, including:

Hydrogen bonds: Formed between a hydrogen atom donor and an acceptor.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.

π-π stacking: Interactions between aromatic rings.

CH-π interactions: A weak type of hydrogen bond involving a C-H bond and a π-system. nih.gov

Table 2: Examples of Molecular Docking Studies on Piperazine Derivatives

Piperazine Derivative ClassBiological TargetKey Interactions Observed
1,8-Naphthalimide-arylsulfonylsCarbonic Anhydrase IX (CAIX)Hydrogen bonds, hydrophobic interactions nih.gov
Imidazole-tagged piperazinesHuman Estrogen Receptor alpha (hERα)Hydrogen bonds, polar contacts within hydrophobic pocket nih.govaabu.edu.jo
Phenylpiperazines of 1,2-benzothiazineDNA-Topoisomerase II complexBinding to minor groove of DNA semanticscholar.org
Quinoxaline derivativesc-Kit tyrosine kinaseWrapping in the catalytic cavity researchgate.net

This table summarizes findings from molecular docking studies on various piperazine-containing compounds to illustrate the potential interactions of this chemical class.

Structure Activity Relationship Sar Investigations of 2 Methyl 1 3 Nitrobenzoyl Piperazine and Analogs

Influence of the 2-Methyl Substitution on the Piperazine (B1678402) Ring

The introduction of a methyl group at the 2-position of the piperazine ring significantly impacts the molecule's stereochemistry and conformational preferences, which are critical determinants of its interaction with biological targets.

Stereochemical Effects on Biological Interactions

The 2-methylpiperazine (B152721) moiety introduces a chiral center to the molecule, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-methylpiperazine and (S)-2-methylpiperazine. This chirality is a pivotal factor in its biological activity, as macromolecules such as receptors and enzymes are themselves chiral. Consequently, the differential three-dimensional arrangement of atoms in each enantiomer can lead to variations in binding affinity and efficacy.

Studies on chiral piperazine derivatives have demonstrated that the configuration of substituents on the piperazine ring is crucial for their biological activity. For instance, in a series of dermorphin (B549996) analogues, the configuration of a phenylalanine-derived piperazin-2-one (B30754) ring was found to be important for enhancing or reducing opiate activities. nih.gov Similarly, research on prazosin-related compounds, which feature a piperazine ring, has shown that the stereochemistry of substituents affects their α1-adrenoreceptor antagonist activity, suggesting that the receptor's binding pocket has a well-defined size and spatial orientation. researchgate.net

The synthesis of enantiomerically pure 2-methylpiperazine has been a focus of research, underscoring the importance of stereochemistry in the development of biologically active compounds. researchgate.netgoogle.com The ability to control the absolute stereochemistry allows for the preparation of specific enantiomers, which is essential for investigating their distinct pharmacological profiles.

A conformational analysis of 1-acyl and 1-aryl 2-substituted piperazines revealed a preference for the axial conformation. nih.gov This conformational preference, dictated by the 2-substituent, can orient other parts of the molecule in a specific way that may mimic the binding mode of endogenous ligands or other active compounds. For example, the axial orientation of the substituent in certain 2-substituted piperazines was found to place the basic and pyridyl nitrogens in an orientation that closely mimics nicotine, which is relevant for binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov Therefore, the stereochemical and conformational constraints imposed by the 2-methyl group in 2-Methyl-1-(3-nitrobenzoyl)piperazine are expected to play a defining role in its interaction with biological targets.

Impact of the 3-Nitrobenzoyl Moiety on Molecular Interactions

The 3-nitrobenzoyl group is a critical component of the molecule, contributing significant electronic and steric properties that govern its interactions with biological macromolecules.

Electronic Effects and Dipole Interactions with Biological Targets

The nitro group is a potent electron-withdrawing group due to both resonance and inductive effects. scielo.br This property significantly influences the electronic distribution of the entire benzoyl moiety, creating a dipole moment that can engage in dipole-dipole interactions with biological targets, such as proteins. nih.govnih.gov The presence of the nitro group can lead to favorable interactions with electron-rich regions or specific amino acid residues within a binding site.

The electronic properties of nitroaromatic compounds are known to be a major determinant of their biological activity, including mutagenicity and toxicity. researchgate.netmdpi.com The electron-withdrawing nature of the nitro group can also influence the reactivity of the compound. scielo.br In the context of drug design, these electronic effects can be harnessed to modulate the binding affinity and selectivity of a ligand for its target. Studies on N-substituted piperazine derivatives have shown that the electronic properties of substituents on the phenyl ring can influence their activity as amine reuptake inhibitors. nih.gov

Positional Isomerism of the Nitro Group and its Activity Modulation

The position of the nitro group on the benzoyl ring—ortho, meta, or para—can drastically alter the molecule's shape, electronic properties, and, consequently, its biological activity. Research on various classes of compounds has consistently shown that positional isomers can exhibit widely different biological profiles.

For example, a study on nitro-substituted chalcones revealed that the position of the nitro group plays a crucial role in their anti-inflammatory and vasorelaxant activities. mdpi.com Specifically, compounds with an ortho-nitro group showed the highest anti-inflammatory activity, while those with a para-nitro group exhibited significant vasorelaxant effects. mdpi.com Similarly, in studies of nitrotoluenes, the ortho, meta, and para isomers displayed different toxicity profiles. nih.gov The meta position of the nitro group in this compound, as specified, will therefore confer a unique set of steric and electronic characteristics that distinguish it from its ortho and para isomers, leading to a specific biological activity profile. The comparison of biological activities between ortho, meta, and para substituted derivatives of other compounds has shown that the position of the substituent significantly affects the activity. researchgate.net

Comparative SAR with Related Piperazine Derivatives

To further understand the structure-activity relationship of this compound, it is instructive to compare it with analogs bearing different substitutions on the benzoyl group.

Analogs with Differently Substituted Benzoyl Groups

The nature of the substituent on the benzoyl ring of N-benzoylpiperazine derivatives is a key determinant of their biological activity. A wide range of substituents, both electron-donating and electron-withdrawing, at various positions on the phenyl ring have been explored in different studies to optimize activity for various targets.

For instance, in a series of 2-benzoylbenzofuran derivatives with a piperazine linker, it was found that electron-donating substituents on the phenyl ring of the derivatization functionality contributed to potent anticancer activities. nih.gov Conversely, in a study of N-methyl-piperazine chalcones as MAO-B inhibitors, electron-withdrawing groups on the terminal phenyl moiety were found to be favorable for inhibitory activity. nih.gov

The table below presents a hypothetical comparison of the effects of different substituents on the benzoyl ring of a generic N-benzoylpiperazine scaffold, based on general principles observed in medicinal chemistry.

Substituent (at para-position)Electronic EffectExpected Impact on a Hypothetical Receptor Interaction
-NO₂ (Nitro)Strong Electron-WithdrawingMay form strong polar interactions or hydrogen bonds.
-Cl (Chloro)Electron-WithdrawingCan alter lipophilicity and participate in halogen bonding.
-CH₃ (Methyl)Weak Electron-DonatingCan increase lipophilicity and engage in hydrophobic interactions.
-OCH₃ (Methoxy)Strong Electron-DonatingCan act as a hydrogen bond acceptor.

This table is for illustrative purposes and the actual effects would be target-dependent.

In the context of tyrosinase inhibitors, piperazine amides of benzoic acid derivatives have been investigated, with molecular docking studies indicating that the benzyl (B1604629) substituent engages in important interactions within the enzyme active site. nih.gov Furthermore, studies on thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors have highlighted the importance of the substitution pattern on the benzoyl ring for activity. nih.gov These examples underscore the principle that modifying the substituents on the benzoyl ring is a powerful strategy for modulating the biological activity of piperazine-based compounds. The specific choice of a 3-nitro group in this compound suggests a targeted approach to achieve a desired electronic and steric profile for a particular biological application.

Comparison with N-Unsubstituted and N'-Methylated Piperazines

In the structure-activity relationship (SAR) investigations of benzoylpiperazine analogs, the substitution pattern on the piperazine ring itself is a critical determinant of biological activity and target selectivity. Modifications such as the introduction of a methyl group at the N'-position or at the C2-position of the piperazine ring, when compared to the unsubstituted parent piperazine, can lead to significant changes in potency and efficacy. While direct comparative studies on this compound are not extensively documented in publicly available research, analysis of related arylpiperazine and benzoylpiperazine series provides valuable insights into these structural modifications.

Research into different classes of bioactive piperazines demonstrates that the N'-position of the piperazine core is a key site for molecular modulation. In one study focusing on chalcone (B49325) derivatives designed as dual inhibitors for Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE), a direct comparison was made between N'-methylated piperazines and their N-unsubstituted (desmethyl) counterparts. mdpi.com The findings revealed that the addition of a methyl group to the terminal nitrogen of the piperazine ring had a distinct impact on inhibitory activity. Specifically, the N'-methylation tended to decrease MAO-B inhibition while significantly enhancing the inhibitory potency against AChE. mdpi.com

This differential effect is quantified in the table below, which compares the IC₅₀ values of N'-methylpiperazine chalcones with their N-unsubstituted analogs. For instance, compound 2b , which contains the N'-methylpiperazine moiety, was a more potent AChE inhibitor than its corresponding N-unsubstituted congener, PC11 . mdpi.com

Table 1: Comparative Inhibitory Activity of N'-Methylated vs. N-Unsubstituted Piperazine Analogs

Compound Piperazine Substitution Target Enzyme IC₅₀ (μM)
2b N'-Methyl AChE 2.26
PC11 N-Unsubstituted AChE 26.3
2f N'-Methyl AChE 3.03
PC5 N-Unsubstituted AChE >10
2k N'-Methyl MAO-B 0.71
PC10 N-Unsubstituted MAO-B Not specified, but 2k's activity was compared to it
2k N'-Methyl AChE 8.10

| PC10 | N-Unsubstituted | AChE | 28.0 |

Data sourced from a study on N-methylpiperazine chalcones. mdpi.com

The data suggest that the N'-methyl group, while small, provides sufficient steric bulk and lipophilicity to alter the binding interactions within the active site of AChE, leading to improved potency. mdpi.com Conversely, this same structural change appears to be less favorable for binding to MAO-B. mdpi.com This highlights a common theme in SAR: a modification that enhances activity at one biological target may diminish it at another, allowing for the fine-tuning of selectivity.

Regarding C2-methylation, as seen in the parent compound this compound, this modification introduces a chiral center and conformational rigidity. In a separate line of research on CCR5 antagonists for HIV-1 inhibition, systematic SAR studies identified the (S)-2-methyl piperazine moiety as a crucial pharmacophore element. researchgate.net The optimization of a lead compound revealed that the presence of the (S)-2-methyl group on the piperazine ring was essential for achieving high affinity for the CCR5 receptor. researchgate.net This indicates that the specific stereochemistry and conformational constraint imposed by the C2-methyl group can be vital for orienting the molecule correctly within a target's binding pocket.

Preclinical Pharmacological and Mechanistic Biological Research Avenues

Investigations into Enzyme Inhibition Mechanisms

Enzyme inhibition is a critical area of drug discovery, and piperazine-containing compounds have been investigated for their potential to modulate the activity of various enzymes.

Acetylcholinesterase (AChE) Inhibition Studies

Currently, there is no publicly available scientific literature detailing studies on the acetylcholinesterase (AChE) inhibitory activity of 2-Methyl-1-(3-nitrobenzoyl)piperazine. While related compounds have been studied for their effects on cholinesterases, specific data for this compound is not available. researchgate.net

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Mechanisms

No specific studies on the dipeptidyl peptidase-IV (DPP-IV) inhibitory mechanisms of this compound have been reported in the available scientific literature. The development of DPP-IV inhibitors is a significant area of research for the treatment of type 2 diabetes. nih.gov Research has been conducted on other substituted piperazine (B1678402) derivatives as potential DPP-IV inhibitors. nih.gov

Kinase Inhibitory Activity and Mechanisms

There are no specific research findings available regarding the kinase inhibitory activity of this compound. Kinase inhibitors are a major class of targeted cancer therapies, and various heterocyclic compounds are under investigation for this purpose. researchgate.net

DNA Gyrase Inhibition

Information regarding the investigation of this compound as a DNA gyrase inhibitor is not present in the current body of scientific literature.

Receptor Binding and Modulation Studies

The interaction of small molecules with specific receptors is a fundamental aspect of pharmacology.

Serotonin (B10506) Receptor (5-HT₁A) Binding Affinity and Interactions

Specific data on the serotonin receptor (5-HT₁A) binding affinity and interaction profile of this compound is not available in published research. The 5-HT₁A receptor is a well-established target for anxiolytic and antidepressant medications, and arylpiperazine derivatives are a known class of 5-HT₁A receptor ligands. mdpi.com

Mechanistic Cellular Studies

Antifungal and Insecticidal Activity MechanismsThere is a lack of research on the potential antifungal and insecticidal properties and the associated mechanisms of action for this compound.

Due to the absence of specific research on "this compound" in these areas, no data tables or detailed research findings can be provided.

Antibacterial Activity Mechanisms

There is no direct evidence in the reviewed scientific literature to suggest that this compound has been investigated for its antibacterial properties. However, the broader classes of nitroaromatic compounds and piperazine derivatives have been the subject of extensive antibacterial research.

Nitroaromatic compounds often exert their antimicrobial effects through a mechanism involving reductive bioactivation. encyclopedia.pubnih.gov The nitro group can be reduced by bacterial nitroreductases to form reactive nitrogen species, such as nitroso and hydroxylamino derivatives, as well as superoxide (B77818) radicals. nih.gov These reactive intermediates are capable of causing widespread cellular damage by covalently modifying and damaging crucial macromolecules like DNA, leading to cell death. nih.gov This mechanism is a hallmark of several nitroaromatic antibiotics used in clinical practice. encyclopedia.pubencyclopedia.pub

A hypothetical antibacterial mechanism for this compound could involve a dual-action approach, where the nitrobenzoyl moiety acts as a prodrug activated by bacterial nitroreductases, while the piperazine core could contribute to membrane disruption or inhibition of other essential bacterial targets. However, without experimental data, this remains speculative.

Antimalarial Activity Mechanisms

Similar to its antibacterial potential, there is a lack of direct studies on the antimalarial activity of this compound. Nevertheless, both nitroaromatic and piperazine-containing compounds have shown promise as antimalarial agents.

The antimalarial activity of nitroaromatic compounds is often linked to their ability to undergo reduction and generate oxidative stress within the parasite. nih.gov The malaria parasite, Plasmodium falciparum, has its own set of redox enzymes, such as ferredoxin:NADP+ oxidoreductase (PfFNR) and glutathione (B108866) reductase (PfGR), which can reduce nitro compounds. nih.gov This reduction can lead to the formation of reactive oxygen species (ROS) that damage parasitic proteins, lipids, and nucleic acids. nih.govgoldchemistry.com Furthermore, some nitroaromatic compounds have been shown to inhibit key parasitic enzymes like PfGR, thereby disrupting the parasite's antioxidant defense system and rendering it more susceptible to oxidative damage. nih.gov

Piperazine-based compounds have also been extensively investigated for their antimalarial properties. nih.govmdpi.com Various derivatives have been found to be effective against different stages of the parasite's life cycle. beilstein-journals.org The mechanisms of action for antimalarial piperazines are diverse and can include inhibition of hemozoin formation, a crucial detoxification process for the parasite, or interference with other essential metabolic pathways. mdpi.com

Given these precedents, this compound could theoretically exhibit antimalarial activity through mechanisms related to redox cycling of the nitro group and/or by targeting essential Plasmodium pathways via the piperazine scaffold.

Bioorthogonal Labeling and Chemical Probe Development

The application of this compound in bioorthogonal chemistry and as a chemical probe is not documented. The following sections discuss the principles of these techniques and how a molecule with its structural features might hypothetically be adapted for such purposes.

Application as ¹⁸F-labeling Precursors for Imaging Techniques

The use of this compound as a precursor for ¹⁸F-labeling for Positron Emission Tomography (PET) imaging has not been reported. However, the development of ¹⁸F-labeled probes is a major area of research in medical imaging. nih.govnih.gov The process typically involves synthesizing a precursor molecule that can be readily radiolabeled with the fluorine-18 (B77423) isotope.

Nitroaromatic compounds can be challenging to directly label with ¹⁸F via nucleophilic substitution unless the aromatic ring is activated by other electron-withdrawing groups. A more common strategy for labeling biomolecules is to use prosthetic groups that are first radiolabeled and then conjugated to the molecule of interest. nih.gov Alternatively, methods involving organotrifluoroborates that undergo ¹⁸F–¹⁹F isotope exchange in aqueous conditions have been developed to simplify the labeling of complex molecules. nih.gov

For a compound like this compound to be used as a PET probe, it would likely need to be derivatized to incorporate a suitable functional group for ¹⁸F-labeling or be redesigned to include a moiety amenable to established radiolabeling techniques.

Utility in Huisgen-Click Reactions and Staudinger Ligation

There is no evidence to suggest that this compound has been utilized in Huisgen-Click reactions or Staudinger ligations. These are powerful bioorthogonal reactions used for selectively modifying biomolecules in complex biological systems. wikipedia.orgnih.govnih.gov

The Huisgen 1,3-dipolar cycloaddition , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a highly efficient reaction for forming a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. organic-chemistry.orgorganic-chemistry.orgwikipedia.org This reaction is widely used in drug discovery, materials science, and for labeling biomolecules. nih.govmdpi.com

The Staudinger ligation is another key bioorthogonal reaction that occurs between an azide (B81097) and a phosphine (B1218219). uni-konstanz.de This reaction forms a stable amide bond and has been instrumental in the study of proteins and glycans. researchgate.net

For this compound to be used in these reactions, it would need to be chemically modified to contain either an azide or an alkyne group for the Huisgen cycloaddition, or an azide or a phosphine group for the Staudinger ligation. The core structure itself does not possess the required functional groups to participate in these specific bioorthogonal chemistries.

Development as HIV Capsid Modulators

While several piperazine and piperazinone derivatives have been investigated as modulators of the HIV capsid protein (CA), there is no specific research on this compound for this application. nih.govrsc.orgmdpi.comnih.gov The HIV capsid is a critical protein shell that protects the viral genome and is involved in multiple stages of the viral life cycle, making it an attractive target for antiviral drug development. mdpi.com

Research in this area has focused on designing small molecules that bind to specific pockets on the CA protein, thereby disrupting its assembly or disassembly processes. nih.gov For instance, some 2-piperazineone-bearing peptidomimetics have shown potent anti-HIV activity by binding to the interface between the N-terminal and C-terminal domains of the capsid protein. nih.govrsc.org

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways for Complex Analogs

The synthesis of 2-Methyl-1-(3-nitrobenzoyl)piperazine is typically achieved through the nucleophilic acyl substitution of 2-methylpiperazine (B152721) with 3-nitrobenzoyl chloride. While this method is robust, future research will likely focus on developing more intricate analogs to probe structure-activity relationships (SAR) comprehensively.

One promising approach involves the use of multi-component reactions or "click chemistry" to introduce diverse functionalities onto the piperazine (B1678402) or benzoyl core. nih.gov For instance, the nitro group on the benzoyl ring could be reduced to an amine, which can then be derivatized further. Similarly, the second nitrogen atom of the piperazine ring is a prime site for modification. Methodologies such as Buchwald-Hartwig amination or reductive amination could be employed to introduce a wide array of substituents. nih.gov

Future synthetic endeavors will likely explore the generation of a library of analogs by systematically altering key positions of the parent molecule. The following table illustrates a potential synthetic strategy for creating a diverse set of analogs.

Table 1: Proposed Synthetic Strategies for Novel Analogs

Modification Site Proposed Reaction Reagent/Catalyst Potential New Functionality
Nitro Group (Benzoyl Ring) Catalytic Hydrogenation Pd/C, H₂ Aniline derivative
Benzoyl Ring Suzuki Coupling Palladium catalyst Biaryl analogs
Piperazine N-4 Reductive Amination NaBH(OAc)₃, Aldehyde/Ketone N-alkyl/N-arylalkyl substituents

These novel synthetic routes will enable the creation of a chemically diverse library of compounds, which is essential for the subsequent stages of drug discovery and chemical biology research.

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry offers powerful tools to predict the biological activity and pharmacokinetic properties of novel compounds, thereby streamlining the drug discovery process. For the this compound scaffold, advanced computational methods can provide deep insights into its interactions with biological targets.

Molecular docking studies can be employed to predict the binding modes of this compound and its analogs within the active sites of various proteins. researchgate.net By generating a three-dimensional model of the target protein, researchers can simulate how different ligands fit into the binding pocket and estimate their binding affinity. This information is invaluable for prioritizing which analogs to synthesize and test experimentally. researchgate.net

Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of the analogs with their biological activities, enabling the prediction of the potency of yet-to-be-synthesized compounds.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical computational tool. researchgate.net These predictions help to identify potential liabilities early in the discovery process, saving time and resources.

Table 2: Illustrative Computational Parameters for Analog Evaluation

Analog Docking Score (kcal/mol) Predicted IC₅₀ (µM) Predicted Oral Bioavailability (%) Key Interacting Residues
Analog A -9.5 0.5 60 Tyr23, Phe87, Arg121
Analog B -8.2 2.1 45 Asp45, Val98

Broadening the Scope of Preclinical Biological Target Identification

While initial studies may have identified a primary biological target for this compound, a comprehensive understanding of its polypharmacology is crucial. The piperazine scaffold is known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. researchgate.net

Future research should aim to identify the full spectrum of biological targets for this compound and its analogs. This can be achieved through a combination of in silico and experimental approaches. Virtual screening of large compound libraries against known protein structures can help to identify potential off-target interactions. nih.govwellcomeopenresearch.org

Experimentally, techniques such as chemical proteomics and affinity chromatography-mass spectrometry can be used to pull down binding partners of this compound from cell lysates. The identification of these interacting proteins can reveal novel mechanisms of action and potential therapeutic applications. For example, similar piperazine-containing compounds have been investigated for their activity against a variety of targets, including enzymes involved in parasitic diseases and cancer cell proliferation. nih.govnih.gov

Development of the this compound Scaffold as a Tool in Chemical Biology

Beyond its potential as a therapeutic agent, the this compound scaffold can be developed into a powerful tool for chemical biology research. By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers to the molecule, researchers can create chemical probes to study the localization, dynamics, and interactions of its biological targets in living cells.

For instance, a fluorescently labeled version of this compound could be used to visualize the subcellular localization of its target protein via microscopy. A biotinylated analog could be used for affinity purification of the target protein and its associated binding partners. Photo-affinity labeling probes, which form a covalent bond with their target upon photo-activation, are particularly useful for unambiguously identifying the direct binding partners of a compound.

The development of such chemical biology tools will not only advance our understanding of the mechanism of action of this compound but also provide valuable reagents for the broader scientific community to study the function of its biological targets.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-Methyl-1-(3-nitrobenzoyl)piperazine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves acylation of 2-methylpiperazine with 3-nitrobenzoyl chloride. Key steps include:

  • Solvent Selection : Polar aprotic solvents like DMF or DCM enhance reactivity .
  • Base Utilization : Alkaline agents (e.g., K₂CO₃) neutralize HCl byproducts, improving reaction efficiency .
  • Catalysis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may optimize regioselectivity in derivative synthesis .
  • Monitoring : TLC (hexane:ethyl acetate, 1:2) tracks progress, with purification via silica gel chromatography (ethyl acetate:hexane gradient) .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:

Technique Application Example Data
¹H/¹³C NMR Confirms substitution patternsδ 2.58–3.80 ppm (piperazine CH₂), δ 7.06–8.39 ppm (aromatic protons) .
LCMS Verifies molecular ion peaksm/z 397.16 (M⁺) for nitro-substituted derivatives .
Elemental Analysis Validates purityC, H, N within ±0.4% of theoretical values .

Q. How does solvent polarity influence the stability of this compound during storage?

Methodological Answer:

  • Nonpolar Solvents : Ethyl acetate or hexane reduces hydrolysis of the nitrobenzoyl group.
  • Temperature Control : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture Avoidance : Anhydrous Na₂SO₄ or molecular sieves maintain stability in hygroscopic solvents like DCM .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be systematically addressed?

Methodological Answer:

  • Assay Standardization : Replicate studies under uniform conditions (e.g., cell lines, IC₅₀ protocols).
  • Structural Analog Comparison : Test derivatives with incremental modifications (e.g., 4-nitrophenyl vs. 2-fluorobenzyl) to isolate pharmacophore contributions .
  • Meta-Analysis : Cross-reference data with PubChem bioactivity databases to identify outliers .

Q. What computational strategies are effective for predicting the binding affinity of this compound to dopamine receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 7D3R for D₃ receptors). Optimize protonation states via Schrödinger’s Epik .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ) with experimental IC₅₀ values to refine predictive models .

Q. How can low yields in CuAAC-derived triazole analogs of this compound be mitigated?

Methodological Answer:

  • Catalyst Optimization : Replace CuSO₄ with CuI for faster kinetics .
  • Solvent Ratio Adjustment : Use DCM:H₂O (2:1) to enhance interfacial reactivity .
  • Azide Purity : Purify azidobenzene intermediates via recrystallization before use .

Q. What mechanistic insights explain the nitro group’s role in the anticancer activity of this compound derivatives?

Methodological Answer:

  • Redox Cycling : Nitro groups generate ROS under hypoxic conditions, inducing apoptosis in cancer cells .
  • Electrophilicity : Nitrobenzoyl moieties may alkylate cellular thiols, disrupting redox homeostasis. Validate via glutathione depletion assays .
  • Comparative Studies : Synthesize de-nitro analogs to isolate nitro-specific effects .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in aqueous vs. organic media?

Methodological Answer:

  • pH-Dependent Solubility : Protonate the piperazine ring in acidic buffers (pH < 4) to enhance water solubility .
  • Co-Solvent Systems : Use ethanol:water (1:1) to balance polarity. Measure log P via shake-flask method for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.